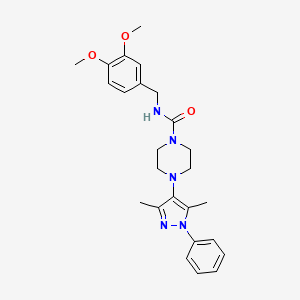

![molecular formula C15H20ClN3OS B2986467 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide CAS No. 392320-79-5](/img/structure/B2986467.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

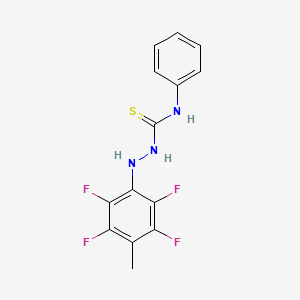

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is a complex organic compound that contains an adamantyl group, a thiadiazol group, and a chloroacetamide group . The adamantyl group is a type of bulky, three-dimensional structure that is derived from adamantane, a type of hydrocarbon that is composed of three fused cyclohexane rings arranged in the “armchair” conformation .

Synthesis Analysis

The synthesis of adamantyl-containing compounds often involves reactions with secondary amines . For example, 1-adamantyl isothiocyanate can react with various cyclic secondary amines to yield corresponding N-(1-adamantyl)carbothioamides . In addition, the synthesis of certain adamantane derivatives has been achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .Molecular Structure Analysis

The molecular structure of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide is likely to be complex due to the presence of the adamantyl, thiadiazol, and chloroacetamide groups. The adamantyl group, in particular, is a three-dimensional structure that can significantly influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Adamantane derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide, can undergo a wide range of chemical reactions. For instance, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique

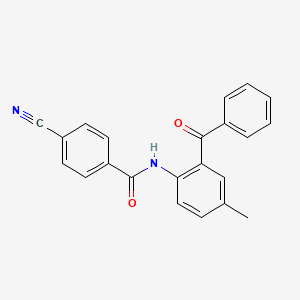

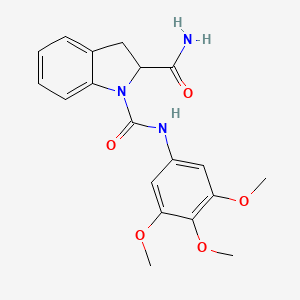

Synthesis and Antiproliferative Activity

A study focused on the synthesis of adamantane scaffold containing 1,3,4-thiadiazole derivatives, evaluating their anti-proliferative activity against cancer cell lines. Adamantane derivatives, including those similar in structure to N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide, have shown promise as anticancer agents. Molecular docking studies indicated significant inhibitory activity against the EGFR, highlighting their potential as therapeutic agents in cancer treatment (Wassel et al., 2021).

Molecular Interactions and Structural Analysis

Research on adamantane-1,3,4-thiadiazole hybrids elucidated their structural features and non-covalent interactions. The quantum theory of atoms-in-molecules (QTAIM) approach was employed to characterize intra- and intermolecular interactions, providing insights into the structural stability and potential reactivity of such compounds (El-Emam et al., 2020).

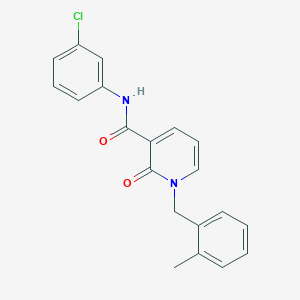

Antimicrobial and Anti-inflammatory Activities

A range of 1,3,4-thiadiazole derivatives, including adamantane-substituted compounds, demonstrated notable antimicrobial and anti-inflammatory activities. These findings suggest the potential for developing new therapeutic agents targeting bacterial infections and inflammatory conditions (Kadi et al., 2007).

Synthesis and Biological Evaluation Against Tuberculosis

Innovative synthesis protocols led to the development of adamantyl-imidazolo-thiadiazoles with significant activity against Mycobacterium tuberculosis. One compound, in particular, showed potent inhibitory activity, highlighting the potential for new anti-TB agents (Anusha et al., 2015).

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3OS/c1-19(12(20)8-16)14-18-17-13(21-14)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPMGIMHUOCPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Furan-2-YL)-1,3-thiazol-4-YL]propanoic acid](/img/structure/B2986387.png)

![3-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2986391.png)

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![7-bromo-5-(3-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2986406.png)